molecular formula C9H17N3 B1592407 N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine CAS No. 1007501-25-8

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1592407
CAS No.: 1007501-25-8
M. Wt: 167.25 g/mol
InChI Key: XFCLJDYNDBQSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with N-methyl ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
  • N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine

Comparison: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6(10-4)9-7(2)11-12(5)8(9)3/h6,10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLJDYNDBQSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629685
Record name N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007501-25-8
Record name N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.